

# Understanding Balanol and ATP-Competitive Inhibition

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Balanol

CAS No.: 63590-19-2

Cat. No.: S520405

[Get Quote](#)

**What is Balanol?** **Balanol** is a potent fungal metabolite isolated from *Verticillium balanoides* that acts as an **ATP-competitive inhibitor** for protein kinases, notably Protein Kinase A (PKA) and Protein Kinase C (PKC) isozymes [1] [2]. It effectively blocks the kinase activity by occupying the ATP-binding pocket, preventing substrate phosphorylation [3].

**Mechanism of Action: A Structural View** **Balanol** mimics ATP but binds with much higher affinity. The table below breaks down how each part of the **balanol** molecule interacts with the ATP-binding site, based on X-ray crystallographic structures (e.g., PDB: 1BX6) [1]:

| Balanol Moiety (Ring) | Corresponding ATP Site Region | Key Interactions & Role                                                                                            |
|-----------------------|-------------------------------|--------------------------------------------------------------------------------------------------------------------|
| Benzamide (A)         | Adenine subsite               | Occupies the hydrophobic pocket that holds the adenine ring of ATP [1].                                            |
| Azepane (B)           | Ribose subsite                | Resides in the ribose-binding pocket; fluorination here can modulate selectivity [1].                              |
| Benzophenone (C & D)  | Triphosphate subsite          | The carboxylic acid group (on Ring D) is critical for high-affinity binding, mimicking phosphate interactions [1]. |

This binding mode is illustrated in the following diagram, which shows how **balanol** fully occupies the ATP-binding site:

*Diagram 1: **Balanol**'s occupation of the kinase ATP-binding site. Its distinct moieties mimic the components of the ATP molecule, enabling high-affinity, competitive inhibition.*

## Balanol vs. Other ATP-Competitive Inhibitors

While all ATP-competitive inhibitors block the same site, they can have profoundly different effects on the kinase's overall behavior and function.

### Key Comparative Features

- **Balanol**: Acts as a pure, high-affinity enzyme inhibitor. It binds the ATP pocket and typically locks the kinase in a partially closed conformation, halting the catalytic cycle [3].
- **H89 (Another PKA/PKC inhibitor)**: Despite targeting the same site as **balanol** and having a similar nanomolar affinity, H89 can induce **negative cooperativity** with substrate binding. This means the kinase inhibited by H89 may still bind its downstream substrates, potentially allowing it to act as a scaffold and activate alternative signaling pathways—a documented cause of paradoxical drug effects *in vivo* [3].
- **Typical Nucleotides (e.g., ATP, ADP)**: Bind to activate the kinase, promoting a fully committed, dynamic state primed for catalysis [3].

The diagram below illustrates how different inhibitors affect the kinase's conformational state and its relationship with substrates.



[Click to download full resolution via product page](#)

Diagram 2: Differential allosteric effects of ATP-competitive inhibitors. **Balanol** and H89, while both occupying the ATP site, drive the kinase into distinct conformational states with different implications for non-catalytic (scaffolding) functions.

## Experimental Data on Balanol's Specificity

**Balanol** shows a nuanced profile of inhibition across different kinases, which is critical for understanding its potential and limitations as a lead compound.

**Binding Affinity and Selectivity Profile** The following table compiles experimental dissociation constant ( $K_d$ ) and free energy ( $\Delta G$ ) data for **balanol** and its fluorinated analogues, demonstrating its high potency and the potential for engineered selectivity [1].

| Protein Kinase | (-)-Balanol ( $K_d$ , nM) | (5S)-F Analogue ( $K_d$ , nM) | (-)-Balanol ( $\Delta G$ , kcal·mol <sup>-1</sup> ) | (5S)-F Analogue ( $\Delta G$ , kcal·mol <sup>-1</sup> ) |
|----------------|---------------------------|-------------------------------|-----------------------------------------------------|---------------------------------------------------------|
| PKA            | 5.9 ± 0.5                 | 6.4 ± 0.1                     | -11.30 ± 0.05                                       | -11.25 ± 0.01                                           |
| PKCε           | 0.73 ± 0.06               | 0.4 ± 0.02                    | -12.54 ± 0.05                                       | -12.90 ± 0.03                                           |

**Key Findings from Specificity Studies** A 1999 study tested **balanol** against a panel of serine/threonine kinases [4] [5]. The results showed:

- **High Potency:** **Balanol** inhibits PKA and PKC isozymes with an affinity approximately **3,000 times greater than ATP** [5].
- **Diverse Specificity:** Its effectiveness varies significantly even among closely related kinases. For instance, it potently inhibits PKCα and PKCβII but is less effective against other PKC isozymes and does not inhibit kinases like Casein Kinase II (CKII) or Calcium/calmodulin-dependent kinase (CaMKII) [4].
- **A "Protean" Scaffold:** The study concluded that **balanol** is a **versatile ("protean") scaffold** that can be modified to develop selective, high-affinity inhibitors for specific kinases [5].

## Key Experimental Protocols

To ensure reproducibility, here are the methodologies commonly used in **balanol** research.

## 1. Binding Affinity Assays

- **Purpose:** To determine the inhibition constant ( $K_i$ ) or dissociation constant ( $K_d$ ) of **balanol** and its analogs.
- **Typical Method:** Kinase activity is measured in the presence of varying concentrations of both ATP and the inhibitor (**balanol**). The data is analyzed using methods like Lineweaver-Burk plots to confirm **competitive inhibition with respect to ATP** [4]. The reported  $K_d$  values (see table above) are often derived from such experiments [1].

## 2. Charge State Determination via MD Simulations

- **Purpose:** To identify the protonation/charge states of **balanol**'s ionizable groups (e.g., carboxylic acid, amine) when bound to the kinase, which is critical for accurate modeling.
- **Protocol:**
  - **pK<sub>a</sub> Calculation:** Estimate the pK<sub>a</sub> values of **balanol**'s functional groups to predict possible charge states at physiological pH (7.4) [1].
  - **System Setup:** Create a simulation system with the kinase structure (e.g., from PDB 1BX6), the ligand in a specific charge state, solvation water, and ions [1].
  - **MD Simulation & Energetics:** Run all-atom molecular dynamics (MD) simulations. Post-simulation, calculate binding free energies using the MMGBSA (Molecular Mechanics Generalized Born Surface Area) method [1].
  - **Validation:** Compare the computed MMGBSA binding energies for different charge states with experimental  $\Delta G$  values. The charge state that yields the best agreement is considered the most probable one in the binding site [1].

The workflow for this computational protocol is summarized below:



Click to download full resolution via product page

Diagram 3: Computational workflow for determining the charge state of **balanol** analogues bound to a protein kinase, using molecular dynamics (MD) simulations and free energy calculations.

## Future Directions and Rational Design

Current research is focused on overcoming **balanol**'s inherent lack of selectivity.

- **Fluorination Strategy:** Introducing fluorine atoms to the azepane ring (Ring B) is a promising approach. For example, the **(5S)-F analogue** shows enhanced affinity and selectivity for the oncogenic kinase **PKC $\epsilon$**  [1].
- **Understanding the "Fluorine Effect":** The improved selectivity is not merely due to sterics. Computational studies suggest fluorination can alter the **charge state** of bound **balanol** (e.g.,

stabilizing a charged phenolate group on the benzophenone moiety) and is influenced by the unique enzymatic microenvironment of different kinase ATP sites [1]. This insight is vital for rational inhibitor design.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Exploration of charge states of balanol analogues acting as ... [pmc.ncbi.nlm.nih.gov]
2. The Protein kinase inhibitor balanol: structure-activity ... [pubmed.ncbi.nlm.nih.gov]
3. ATP-competitive inhibitors modulate the substrate binding ... [pmc.ncbi.nlm.nih.gov]
4. Inhibition of Protein Kinases by Balanol: Specificity within ... [sciencedirect.com]
5. Inhibition of protein kinases by balanol: specificity within ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Understanding Balanol and ATP-Competitive Inhibition].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b520405#balanol-vs-atp-competitive-inhibition>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)